

3-(2,4-Dimethoxyphenyl)-1H-pyrazole molecular formula and weight

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Compound of Interest

Compound Name: 3-(2,4-Dimethoxyphenyl)-1H-pyrazole

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An In-Depth Technical Guide to **3-(2,4-Dimethoxyphenyl)-1H-pyrazole** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(2,4-Dimethoxyphenyl)-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential therapeutic applications, grounding all claims in authoritative scientific literature.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active molecules.^{[1][2]} Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a stable and versatile scaffold for chemical modification, enabling precise tuning of steric, electronic, and pharmacokinetic properties. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.^{[3][4][5][6]}

The subject of this guide, **3-(2,4-Dimethoxyphenyl)-1H-pyrazole**, incorporates a dimethoxy-substituted phenyl ring. The methoxy groups (-OCH₃) are critical pharmacophoric features known to influence a molecule's biological activity by acting as hydrogen bond acceptors and modulating lipophilicity. Their specific placement at the 2- and 4-positions can significantly impact receptor binding affinity and metabolic stability, making this particular analog a compelling candidate for further investigation in drug discovery programs.^{[1][4]}

Physicochemical and Structural Properties

The foundational step in evaluating any compound for research and development is to establish its core physicochemical properties. These data are crucial for dosage calculations, analytical method development, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[7]
Molecular Weight	204.23 g/mol	[7]
CAS Number	150433-17-3	[7]
Purity	≥97% (Typical)	[7]
Appearance	White to off-white powder (Typical)	
Storage Conditions	Room temperature, sealed in a dry environment	[7]

Synthesis and Mechanistic Rationale

The most established and versatile method for synthesizing 3-aryl-1H-pyrazoles is through the cyclization of an α,β -unsaturated ketone (a chalcone) with a hydrazine derivative. This approach is highly efficient and allows for modular assembly of diverse pyrazole analogs.

Experimental Protocol: Two-Step Synthesis

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the base-catalyzed condensation of 2',4'-dimethoxyacetophenone with a suitable formylating agent, such as ethyl formate, to generate the intermediate chalcone.

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-dimethoxyacetophenone (1.0 eq) in anhydrous ethanol.
- **Reaction Initiation:** Cool the solution in an ice bath to 0-5 °C. Add a solution of sodium hydroxide (2.5 eq) in ethanol dropwise to the stirred mixture.
- **Aldehyde Addition:** Slowly add ethyl formate (1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - **Causality:** The strong base (NaOH) deprotonates the α -carbon of the acetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl formate. The subsequent dehydration reaction is thermodynamically driven, forming the stable conjugated system of the chalcone.
- **Workup and Isolation:** Pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is neutral. The precipitated solid (the chalcone intermediate) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

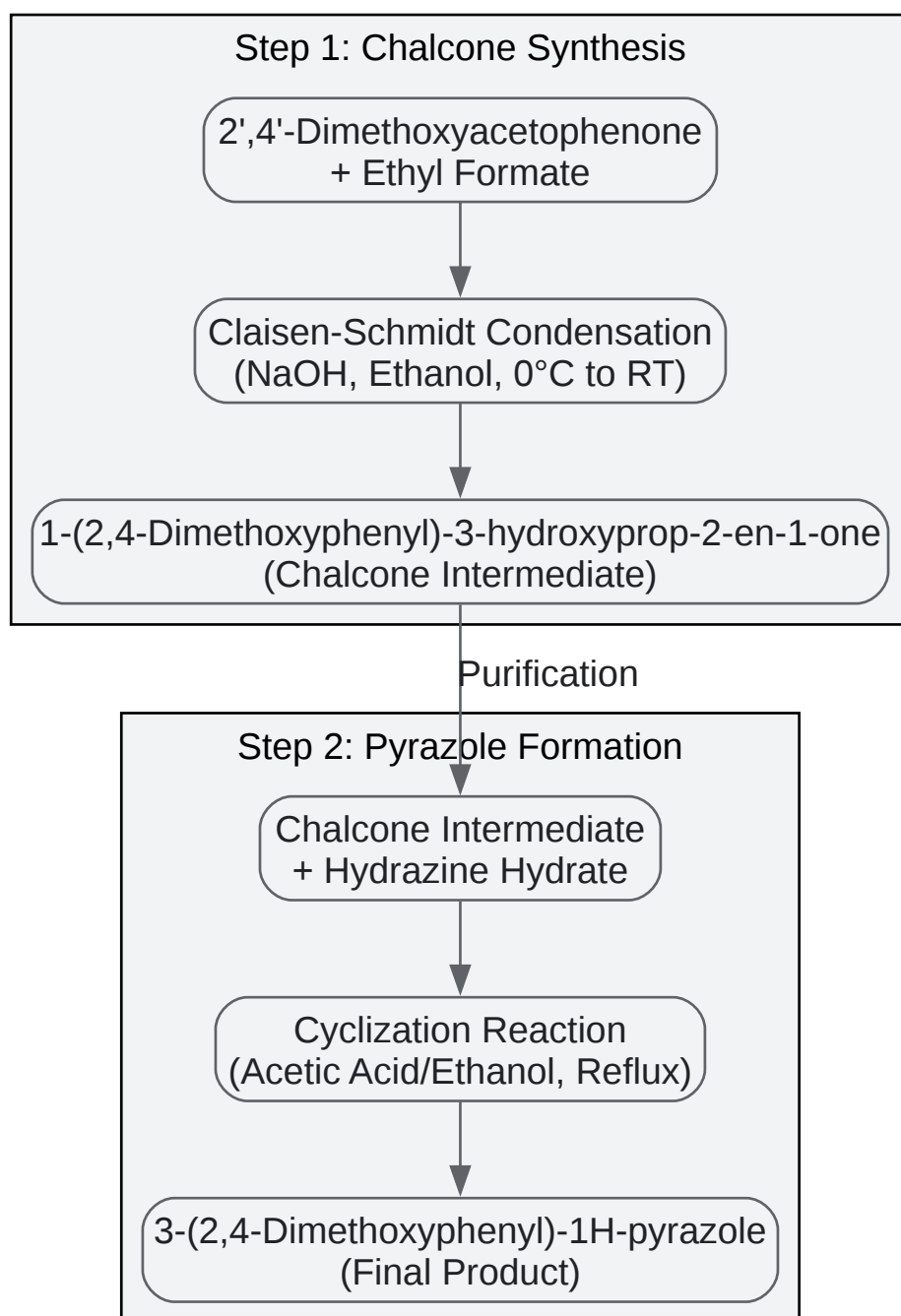
Step 2: Pyrazole Ring Formation via Cyclization

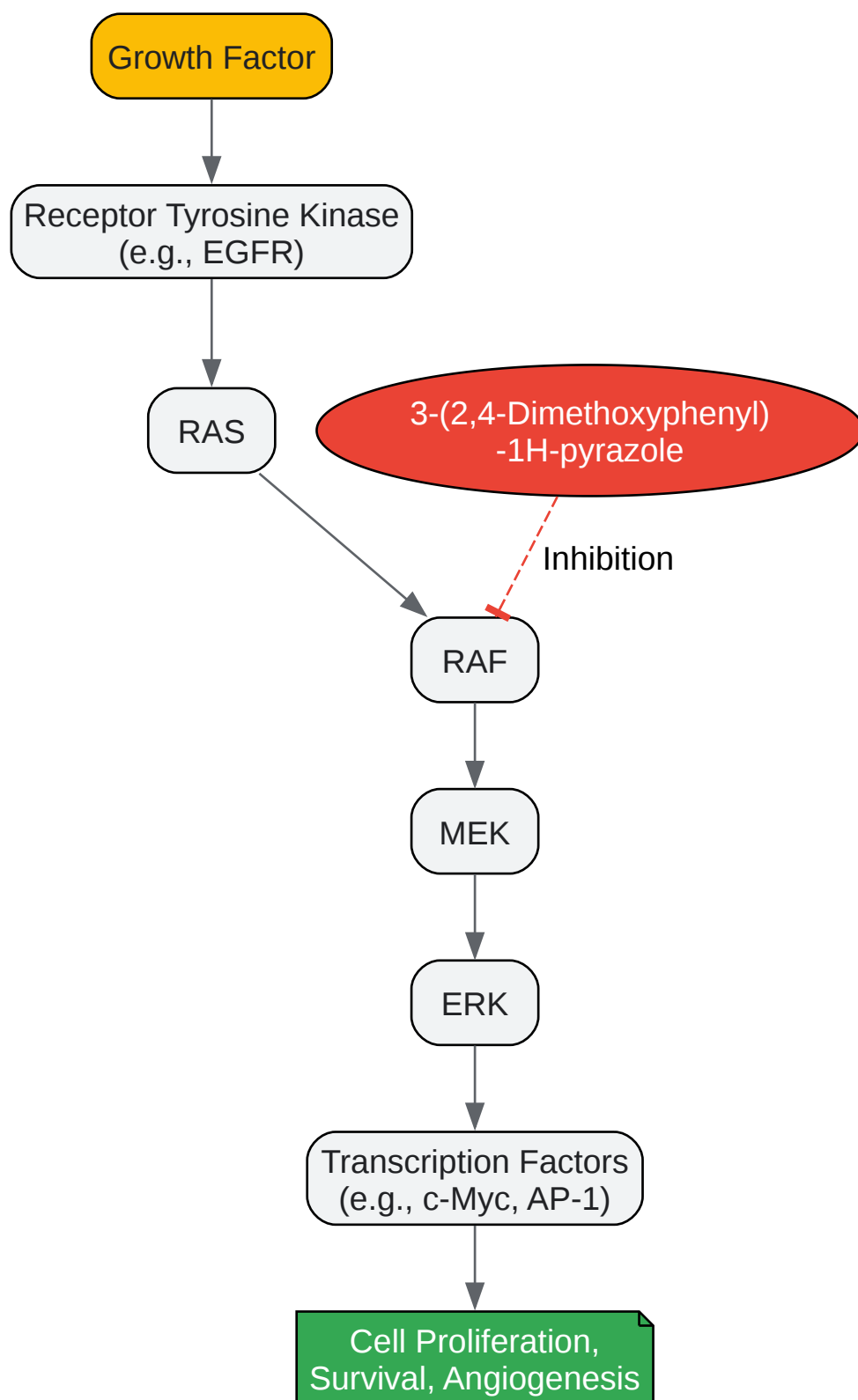
The purified chalcone is then reacted with hydrazine hydrate to form the final pyrazole ring.

- **Reagent Preparation:** Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask.
- **Hydrazine Addition:** Add hydrazine hydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$, 1.2 eq) to the solution.
- **Cyclization Reaction:** Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

- Causality: The nucleophilic nitrogen of hydrazine attacks the β -carbon of the chalcone's α,β -unsaturated system (Michael addition). This is followed by an intramolecular cyclization as the other nitrogen atom attacks the carbonyl carbon. The final step is the elimination of a water molecule, leading to the formation of the stable aromatic pyrazole ring.
- Isolation and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed thoroughly with water to remove any acid, and dried. The crude product can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield pure **3-(2,4-Dimethoxyphenyl)-1H-pyrazole**.

Synthesis Workflow Diagram





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